Santolina triene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16 |

|---|---|

Molecular Weight |

136.23 g/mol |

IUPAC Name |

3-ethenyl-2,5-dimethylhexa-1,4-diene |

InChI |

InChI=1S/C10H16/c1-6-10(9(4)5)7-8(2)3/h6-7,10H,1,4H2,2-3,5H3 |

InChI Key |

ZQGDEJAPCUGBRH-UHFFFAOYSA-N |

SMILES |

CC(=CC(C=C)C(=C)C)C |

Canonical SMILES |

CC(=CC(C=C)C(=C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Santolina Triene: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Structure, Properties, and Bioactivities of an Irregular Monoterpene

Abstract

Santolina triene, a naturally occurring irregular monoterpene, has garnered interest within the scientific community for its presence in various aromatic plants and its potential biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, and known biological effects. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a compilation of essential data, experimental protocols, and structural information to facilitate further investigation and potential therapeutic applications.

Chemical Identity and Structure

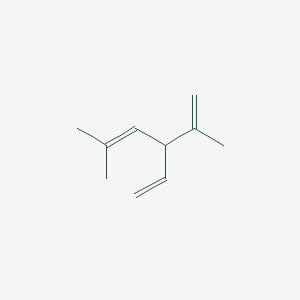

This compound is an acyclic monoterpene hydrocarbon with the systematic IUPAC name 3-ethenyl-2,5-dimethylhexa-1,4-diene .[1] Its chemical structure is characterized by a six-carbon chain with two methyl groups, a vinyl group, and three double bonds, contributing to its classification as a triene.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 3-ethenyl-2,5-dimethylhexa-1,4-diene[1] |

| CAS Number | 2153-66-4[1] |

| Molecular Formula | C₁₀H₁₆[1] |

| Molecular Weight | 136.23 g/mol [1] |

| InChI | InChI=1S/C10H16/c1-6-10(9(4)5)7-8(2)3/h6-7,10H,1,4H2,2-3,5H3[1] |

| InChIKey | ZQGDEJAPCUGBRH-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC(=CC(C=C)C(=C)C)C |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various experimental and biological systems. A summary of its known properties is presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Boiling Point | 166-167 °C at 760 mmHg |

| Flash Point | 42.78 °C |

| Water Solubility | 1.992 mg/L at 25 °C (estimated) |

| logP | 3.76 (predicted) |

| Appearance | Colorless liquid (in essential oils) |

| Solubility | Soluble in alcohol |

Natural Occurrence

This compound is a constituent of the essential oils of several plant species, contributing to their characteristic aromas. It is notably found in:

-

Chamomile (Matricaria chamomilla)

-

Wormwood (Artemisia annua)

-

Santolina species (e.g., Santolina chamaecyparissus, Santolina corsica) [2][3]

-

Artemisia species (e.g., Artemisia herba-alba) [1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and biological evaluation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is adapted from the analysis of essential oils containing this compound.

Objective: To identify and quantify this compound in an essential oil sample.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Fused silica (B1680970) capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Procedure:

-

Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or ethanol).

-

Injection: Inject 1 µL of the diluted sample into the GC injector port.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 60 °C for 2 minutes, ramp up to 240 °C at a rate of 3 °C/minute, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

-

Data Analysis: Identify this compound by comparing its mass spectrum and retention index with reference data from spectral libraries (e.g., NIST, Wiley).

Antibacterial Activity Assay: Agar (B569324) Disc Diffusion Method

Objective: To evaluate the antibacterial activity of this compound.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Mueller-Hinton Agar (MHA).

-

Sterile filter paper discs (6 mm diameter).

-

This compound solution of known concentration.

-

Positive control (standard antibiotic).

-

Negative control (solvent).

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Spread the bacterial suspension evenly onto the surface of MHA plates using a sterile cotton swab.

-

Disc Application: Aseptically place sterile filter paper discs onto the inoculated agar surface.

-

Sample Application: Apply a known volume (e.g., 10 µL) of the this compound solution, positive control, and negative control to separate discs.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Data Collection: Measure the diameter of the inhibition zone (in mm) around each disc.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in Macrophages

Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Lipopolysaccharide (LPS).

-

This compound solutions of various concentrations.

-

Griess Reagent.

-

Nitrite standard solution.

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Spectral Data

Detailed spectral data is essential for the unambiguous identification of this compound.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) |

| 41 | 100 |

| 93 | 85 |

| 79 | 70 |

| 91 | 65 |

| 121 | 60 |

| 136 | 40 |

Note: The mass spectrum of this compound typically shows a molecular ion peak [M]⁺ at m/z 136. The fragmentation pattern is characteristic of an unsaturated hydrocarbon.

Table 4: ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 | 111.4 |

| C2 | 145.2 |

| C3 | 50.1 |

| C4 | 128.9 |

| C5 | 134.5 |

| C6 | 25.8 |

| C7 | 17.9 |

| C8 | 140.2 |

| C9 | 114.7 |

| C10 | 20.6 |

Note: The specific chemical shifts may vary slightly depending on the solvent and experimental conditions.

Biological Activities and Potential Applications

This compound has been investigated for several biological activities, suggesting its potential for further research in drug development.

-

Antibacterial Activity: Studies on essential oils containing this compound have demonstrated activity against various bacterial strains. The irregular monoterpene structure may contribute to its ability to disrupt bacterial cell membranes.

-

Anti-inflammatory Effects: The potential to inhibit nitric oxide production indicates that this compound may possess anti-inflammatory properties, making it a candidate for research into inflammatory conditions.

Logical Relationships and Workflows

The following diagram illustrates a typical workflow for the investigation of this compound from its natural source to the evaluation of its biological activity.

Caption: Experimental workflow for this compound research.

Conclusion

This compound represents an interesting natural product with potential for further scientific exploration. This technical guide consolidates the current knowledge on its chemical structure, properties, and biological activities, providing a foundation for researchers and drug development professionals. The detailed experimental protocols and compiled data aim to streamline future investigations into this and other related irregular monoterpenes. Further studies are warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential.

References

The Occurrence of Santolina Triene in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santolina triene, an irregular monoterpene hydrocarbon, is a characteristic volatile compound found in the essential oils of various aromatic plants, most notably within the Santolina genus of the Asteraceae family. Its unique chemical structure, 2,5-dimethyl-3-vinyl-1,4-hexadiene, contributes to the characteristic aroma of these essential oils[1]. The presence and concentration of this compound can vary significantly depending on the plant species, geographical origin, and the extraction method employed. This technical guide provides an in-depth overview of the natural occurrence of this compound, its biosynthetic pathway, and detailed experimental protocols for its extraction and analysis.

Natural Occurrence and Quantitative Data

This compound is a significant component in the essential oils of several Santolina species. It has also been identified in other genera, such as Artemisia. The concentration of this compound is influenced by factors including the specific plant chemotype, environmental conditions, and harvest time. The following table summarizes the quantitative data on the occurrence of this compound in various essential oils as reported in the scientific literature.

| Plant Species | Plant Part | Extraction Method | Percentage of this compound (%) | Reference |

| Santolina corsica | Aerial Parts | Not Specified | 13.5 | [1] |

| Santolina chamaecyparissus | Flowered Aerial Parts | Hydrodistillation | 1.25 (in 2022) | [2] |

| Artemisia campestris | Not Specified | Hydrodistillation | 8.11 ± 0.49 | [3] |

| Artemisia absinthium (Semnan) | Not Specified | Hydrodistillation | 0.11 | [4] |

| Artemisia aucheri (Isfahan) | Not Specified | Hydrodistillation | 0.57 | [4] |

| Chamomile oil Morocco | Flowers | Not Specified | 0.40 | [5] |

| Wormwood flower oil (annus america) | Flowers | Not Specified | 0.16 | [5] |

| Wormwood leaf oil (annus america) | Leaves | Not Specified | 0.04-0.20 | [5] |

Biosynthesis of this compound

This compound is classified as an irregular monoterpene. Unlike regular monoterpenes which are formed by the head-to-tail condensation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), irregular monoterpenes are synthesized through a "head-to-middle" condensation of two DMAPP molecules[6][7].

The biosynthesis of this compound begins with the universal precursors of all terpenoids, IPP and DMAPP, which are produced via the methylerythritol 4-phosphate (MEP) pathway in the plastids of plant cells. A specific enzyme, likely a cis-prenyl diphosphate synthase, catalyzes the unique condensation of two DMAPP units to form an intermediate, which is then further converted to this compound.

Experimental Protocols

Essential Oil Extraction

The extraction of essential oils containing this compound is a critical step that can influence the final yield and chemical profile. Two common methods are hydrodistillation and microwave-assisted hydrodistillation.

1. Hydrodistillation (HD)

This traditional method involves the distillation of plant material with water to extract volatile compounds.

-

Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask (e.g., 2 L), condenser, collection vessel.

-

Procedure:

-

Weigh a sample of the dried and ground plant material (e.g., 100 g of Santolina aerial parts).

-

Place the plant material into the round-bottom flask.

-

Add a sufficient volume of distilled water to immerse the plant material (e.g., 500 mL)[8].

-

Set up the Clevenger-type apparatus with the flask, condenser, and collection tube.

-

Heat the flask using the heating mantle to bring the water to a boil.

-

Continue the distillation for a set period (e.g., 3 hours) until no more essential oil is collected[9][10].

-

The essential oil, being less dense than water, will separate and can be collected from the graduated tube of the Clevenger apparatus.

-

Dry the collected essential oil over anhydrous sodium sulfate (B86663) and store in a sealed vial at 4°C in the dark.

-

2. Microwave-Assisted Hydrodistillation (MAHD)

MAHD is a more modern and efficient technique that utilizes microwave energy to accelerate the extraction process.

-

Apparatus: A modified microwave oven (e.g., 2450 MHz, with a maximum power of 900 W) equipped with a Clevenger-type apparatus[4].

-

Procedure:

-

Place a weighed amount of the plant material (e.g., 100 g) into a flask.

-

Add a specified volume of water (e.g., 300 ml)[4].

-

Place the flask inside the microwave oven and connect it to the Clevenger apparatus.

-

Set the microwave power and extraction time (e.g., 900 W for 30 minutes)[4].

-

The microwave energy heats the water and plant material, causing the essential oil to be released and co-distilled with the steam.

-

The condensed essential oil is collected in the same manner as in traditional hydrodistillation.

-

This method significantly reduces extraction time and energy consumption compared to conventional HD[4].

-

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the identification and quantification of volatile compounds like this compound in essential oils.

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer.

-

Capillary Column: A non-polar or medium-polar capillary column is typically used, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[9][11].

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[9].

-

Oven Temperature Program:

-

Injector and Detector Temperatures:

-

Injection: 1 µL of the essential oil solution (diluted in a suitable solvent like hexane (B92381) or methanol) is injected in split mode[9][11].

-

Mass Spectrometry:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: e.g., 40-500 amu.

-

-

Compound Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of authentic standards and/or with data from mass spectral libraries (e.g., NIST, Wiley)[9].

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from plant material.

Conclusion

This compound is a noteworthy irregular monoterpene that serves as a chemotaxonomic marker for certain plant species, particularly within the Santolina genus. Its quantification in essential oils requires precise extraction and analytical methodologies. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the fields of natural product chemistry, phytochemistry, and drug development, facilitating further investigation into the biological activities and potential applications of this compound and the essential oils in which it is found.

References

- 1. Composition, irregular terpenoids, chemical variability and antibacterial activity of the essential oil from Santolina corsica Jordan et Fourr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Microwave-Assisted Hydro-Distillation of Essential Oil from Rosemary: Comparison with Traditional Distillation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, 2153-66-4 [thegoodscentscompany.com]

- 6. scienceopen.com [scienceopen.com]

- 7. The biosynthetic origin of irregular monoterpenes in Lavandula: isolation and biochemical characterization of a novel cis-prenyl diphosphate synthase gene, lavandulyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 9. 2.4. Essential Oil Hydrodistillation and Analysis by Gas-Chromatography-Mass Spectrometry (GC-MS) [bio-protocol.org]

- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 11. scitepress.org [scitepress.org]

Santolina Triene (CAS 2153-66-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Santolina triene, with the CAS number 2153-66-4, is a naturally occurring monoterpene found in the essential oils of various plants, notably from the Asteraceae family. Its chemical name is 3-ethenyl-2,5-dimethylhexa-1,4-diene.[1] This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical and physical properties, natural sources, and biological activities. The document summarizes quantitative data in structured tables, details relevant experimental protocols, and presents predicted signaling pathways and experimental workflows through diagrams. It is important to note that while this compound is a known component of various essential oils with demonstrated biological effects, research on the isolated compound is limited. Much of the biological data presented herein pertains to the essential oils as a whole.

Chemical and Physical Properties

This compound is a volatile organic compound with the molecular formula C₁₀H₁₆ and a molecular weight of 136.23 g/mol .[1] Its structure is characterized by a hexane (B92381) backbone with two methyl groups, a vinyl group, and two double bonds, making it a triene.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2153-66-4 | [1] |

| Molecular Formula | C₁₀H₁₆ | [1] |

| Molecular Weight | 136.23 g/mol | [1] |

| IUPAC Name | 3-ethenyl-2,5-dimethylhexa-1,4-diene | [1] |

| Synonyms | Santolinatriene, 2,5-Dimethyl-3-vinyl-1,4-hexadiene | [2] |

| Flash Point | 42.78 °C (109.00 °F) | [2] |

| logP (o/w) | 4.255 (estimated) | [2] |

| Water Solubility | 1.992 mg/L @ 25 °C (estimated) | [2] |

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value |

| Topological Polar Surface Area (TPSA) | 0.00 Ų |

| XlogP | 4.20 |

Natural Occurrence

This compound is a constituent of the essential oils of several plant species, particularly within the Santolina genus. The concentration of this compound can vary significantly depending on the plant species, geographical location, and extraction method.

Table 3: Occurrence of this compound in Essential Oils

| Plant Species | Part of Plant | Percentage of this compound in Essential Oil | Reference(s) |

| Santolina corsica | Aerial parts | 13.5% | [3] |

| Santolina chamaecyparissus | Aerial parts | 0.26% | [4] |

Biological Activities and Potential Therapeutic Applications

The biological activities of essential oils containing this compound have been investigated, suggesting potential antimicrobial, anti-inflammatory, and antioxidant properties. However, it is crucial to reiterate that these activities are attributed to the complex mixture of compounds in the essential oils, and the specific contribution of this compound is not well-defined.

Anti-inflammatory Activity

Essential oils from Santolina species have demonstrated anti-inflammatory effects.[5] In-silico studies have predicted that this compound may contribute to this activity through the inhibition of the lipoxygenase (LOX) enzyme.

Table 4: In-Silico Prediction of this compound Activity

| Target | Predicted Binding Affinity (Kcal/mol) | Source(s) |

| Lipoxygenase | -5.0 | [6] |

Antimicrobial Activity

Essential oils rich in terpenes, including this compound, have shown activity against a range of microorganisms. For instance, the essential oil of Santolina chamaecyparissus has been reported to inhibit the growth of various bacteria and fungi.[7]

Experimental Protocols

Detailed experimental data on pure this compound is scarce. The following protocols are based on studies of essential oils containing this compound.

Extraction of Essential Oil from Santolina chamaecyparissus

This protocol describes the extraction of essential oil from the aerial parts of Santolina chamaecyparissus using microwave-assisted hydrodistillation.

Materials:

-

Dried aerial parts of Santolina chamaecyparissus

-

Microwave-assisted hydrodistillation apparatus

-

Deionized water

Procedure:

-

The dried plant material is ground into a coarse powder.

-

A known quantity of the powdered plant material is placed in the distillation flask.

-

Deionized water is added to the flask to cover the plant material.

-

The flask is connected to the microwave-assisted hydrodistillation apparatus.

-

The mixture is heated by microwave irradiation to initiate distillation.

-

The essential oil is collected from the condenser, dried over anhydrous sodium sulfate, and stored in a sealed vial at low temperature in the dark.

Antimicrobial Activity Assay (Agar Disc Diffusion Method)

This method is used to assess the antimicrobial activity of the extracted essential oil.[7]

Materials:

-

Bacterial and fungal strains (e.g., Escherichia coli, Streptococcus mutans, Bacillus cereus, Bacillus subtilis, Candida albicans)

-

Mueller-Hinton agar (B569324) (for bacteria) or Sabouraud Dextrose agar (for fungi)

-

Sterile filter paper discs (6 mm diameter)

-

Essential oil of Santolina chamaecyparissus

-

Positive control antibiotics

-

Negative control (e.g., DMSO)

-

Incubator

Procedure:

-

Prepare agar plates with the appropriate medium.

-

Inoculate the surface of the agar plates with the test microorganisms.

-

Impregnate sterile filter paper discs with a known concentration of the essential oil.

-

Place the impregnated discs, along with positive and negative control discs, on the surface of the inoculated agar plates.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 28-30°C for 36-48 hours for fungi).

-

Measure the diameter of the inhibition zones around the discs in millimeters.

Lipoxygenase Inhibition Assay (Spectrophotometric Method)

This in vitro assay can be used to experimentally validate the predicted anti-inflammatory activity of this compound by measuring the inhibition of the lipoxygenase enzyme.[8]

Materials:

-

Lipoxygenase enzyme solution

-

Linoleic acid (substrate)

-

Phosphate (B84403) buffer (pH 8.0)

-

Test compound (pure this compound or essential oil)

-

Quercetin (standard inhibitor)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer, lipoxygenase enzyme solution, and the test compound at various concentrations.

-

Incubate the mixture at room temperature for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the linoleic acid substrate.

-

Monitor the formation of the product (13-hydroperoxyoctadecadienoic acid) by measuring the increase in absorbance at 234 nm over time.

-

Calculate the percentage of inhibition and the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity).

Predicted Signaling Pathways and Experimental Workflows

While experimental data on the specific signaling pathways modulated by this compound is not available, in-silico predictions suggest potential interactions with key inflammatory pathways.

Predicted Anti-inflammatory Mechanism of Action

Computational models predict that this compound may exert anti-inflammatory effects by inhibiting the lipoxygenase enzyme. This inhibition would reduce the production of pro-inflammatory leukotrienes from arachidonic acid. Furthermore, in-silico target prediction databases suggest that this compound might interact with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.

Caption: Predicted Anti-inflammatory Signaling Pathway of this compound.

General Workflow for Investigating this compound

The following diagram outlines a logical workflow for the comprehensive investigation of this compound, from natural source to potential therapeutic application.

Caption: General Experimental Workflow for this compound Research.

Conclusion and Future Directions

This compound is a naturally occurring monoterpene with potential biological activities, as suggested by studies on essential oils in which it is a component. The in-silico data presented in this guide provides a starting point for further investigation into its anti-inflammatory properties. However, there is a clear need for more research focused on the isolated compound to validate these predictions and to fully elucidate its pharmacological profile. Future studies should prioritize the development of efficient isolation or synthetic protocols for this compound to enable rigorous biological testing. Elucidating its precise mechanism of action and its effects on key signaling pathways will be crucial for determining its potential as a therapeutic agent.

References

- 1. This compound | C10H16 | CID 519872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 2153-66-4 [thegoodscentscompany.com]

- 3. Composition, irregular terpenoids, chemical variability and antibacterial activity of the essential oil from Santolina corsica Jordan et Fourr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Exploring the Phytochemical Profile and Therapeutic Potential of Saudi Native Santolina chamaecyparissus L. Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to Santolina Triene (C10H16)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Santolina triene, a monoterpene with the molecular formula C10H16, is a volatile organic compound found in various aromatic plants. This technical guide provides a comprehensive overview of its chemical properties, spectroscopic data, natural occurrence, and known biological activities. While research into the specific mechanisms of action of isolated this compound is ongoing, this document summarizes the current state of knowledge, including detailed information on its presence in essential oils with demonstrated antioxidant and anti-inflammatory properties. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

This compound, systematically named 3-ethenyl-2,5-dimethylhexa-1,4-diene, is a hydrocarbon with a molecular weight of approximately 136.23 g/mol .[1][2] It is a member of the class of organic compounds known as branched unsaturated hydrocarbons.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H16 | [1][2] |

| IUPAC Name | 3-ethenyl-2,5-dimethylhexa-1,4-diene | [1] |

| Molecular Weight | 136.23 g/mol | [1] |

| CAS Number | 2153-66-4 | [1][2] |

| Canonical SMILES | CC(=CC(C=C)C(=C)C)C | [1] |

| InChI Key | ZQGDEJAPCUGBRH-UHFFFAOYSA-N | [1][2] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

While detailed spectral assignments for this compound require specific experimental data, 13C NMR spectra are available in public databases such as SpectraBase.[3] A thorough analysis of 1D and 2D NMR experiments would be necessary for the complete assignment of all proton and carbon signals.

Mass Spectrometry

The mass spectrum of this compound is characterized by its molecular ion peak and a specific fragmentation pattern. GC-MS analysis is a common method for its identification in essential oil samples. The mass spectrum and fragmentation data can be accessed through databases like the NIST WebBook.

Table 2: Key Spectroscopic Data Resources for this compound

| Spectroscopic Data | Database/Source |

| 13C NMR | SpectraBase[3] |

| Mass Spectrum (GC) | NIST WebBook, SpectraBase[4] |

| IR Spectrum | PubChem[5] |

Natural Occurrence

This compound is a constituent of the essential oils of several plant species, most notably from the Asteraceae family. Its presence has been reported in Santolina chamaecyparissus (cotton lavender), Santolina corsica, and Artemisia herba-alba.[1][5] The concentration of this compound in essential oils can vary significantly depending on the plant's geographical origin, harvest time, and the extraction method used. For instance, in Santolina corsica essential oil, this compound has been found to be a major component, with concentrations as high as 13.5%.[5]

Table 3: Occurrence of this compound in Selected Essential Oils

| Plant Species | Family | Concentration Range (%) | Reference |

| Santolina corsica | Asteraceae | 8.2 - 13.5 | [6] |

| Santolina chamaecyparissus | Asteraceae | Variable | [5] |

| Artemisia herba-alba | Asteraceae | Not specified | [1] |

Experimental Protocols

Isolation from Natural Sources

General Protocol for Hydrodistillation of Santolina spp. Essential Oil:

-

Plant Material: Fresh or dried aerial parts (flowers, leaves, stems) of Santolina chamaecyparissus or other this compound-containing plants are used.

-

Apparatus: A Clevenger-type apparatus is typically employed for hydrodistillation.

-

Procedure: a. The plant material is placed in a flask with a sufficient amount of water. b. The mixture is heated to boiling, and the steam, carrying the volatile essential oil components, is condensed. c. The essential oil, being immiscible with water, is collected from the condenser.

-

Purification: Further purification of this compound from the essential oil mixture would require fractional distillation under reduced pressure or preparative gas chromatography.

Chemical Synthesis

A specific, detailed protocol for the chemical synthesis of this compound is not well-documented in available literature. A plausible synthetic route could involve a Wittig reaction, a common method for forming carbon-carbon double bonds.

Conceptual Synthetic Pathway using Wittig Reaction:

The synthesis could potentially be achieved by reacting an appropriate phosphonium (B103445) ylide with a suitable ketone or aldehyde. For example, the synthesis of a related compound, trans-9-(2-phenylethenyl)anthracene, has been demonstrated using 9-anthraldehyde (B167246) and benzyltriphenylphosphonium (B107652) chloride in the presence of a strong base. A similar strategy could be adapted for the synthesis of this compound by selecting the appropriate starting materials.

Biological Activity and Signaling Pathways

The biological activities of essential oils containing this compound have been investigated, with studies reporting antioxidant, anti-inflammatory, and antimicrobial properties.[6] However, it is crucial to note that these activities are attributed to the complex mixture of compounds within the essential oils, and the specific contribution of this compound has not been extensively studied in isolation.

Antioxidant Activity

Extracts of Santolina species have demonstrated free radical scavenging activity in various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

General Protocol for DPPH Radical Scavenging Assay:

-

A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

The essential oil or isolated compound is added to the DPPH solution at various concentrations.

-

The mixture is incubated in the dark.

-

The decrease in absorbance at a specific wavelength (around 517 nm) is measured, which indicates the radical scavenging activity.

Anti-inflammatory Activity

Essential oils from Santolina species have shown anti-inflammatory effects in cellular and animal models. While the precise molecular targets of this compound are unknown, the anti-inflammatory properties of many phytochemicals are mediated through the modulation of key signaling pathways.

Potential Signaling Pathway Involvement:

One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] Many natural compounds exert their anti-inflammatory effects by inhibiting the activation of NF-κB, which in turn reduces the expression of pro-inflammatory genes. Although there is no direct evidence linking this compound to the NF-κB pathway, its presence in anti-inflammatory essential oils suggests this as a potential area for future investigation.

Visualizations

Molecular Structure of this compound

Caption: 2D structure of this compound.

Conceptual Workflow for Isolation and Analysis

Caption: General workflow for isolation and analysis.

Hypothetical Anti-inflammatory Signaling Pathway

Caption: Hypothetical inhibition of the NF-κB pathway.

Conclusion and Future Directions

This compound is a naturally occurring monoterpene with a well-defined chemical structure. While its presence in biologically active essential oils is established, there is a significant gap in the scientific literature regarding the specific biological activities and mechanisms of action of the isolated compound. Future research should focus on developing standardized protocols for its synthesis and isolation to enable more detailed investigations. Elucidating its potential role in modulating inflammatory pathways, such as the NF-κB pathway, could open new avenues for its application in drug development and therapy. This guide provides a solid foundation for such future endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Diversity from Longipinenes of Santolina viscosa Lag. through Acid Catalysis: Biocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Composition, irregular terpenoids, chemical variability and antibacterial activity of the essential oil from Santolina corsica Jordan et Fourr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]

- 8. mdpi.com [mdpi.com]

Santolina Triene in Santolina chamaecyparissus Essential Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Santolina triene, an irregular monoterpene found in the essential oil of Santolina chamaecyparissus (cotton lavender). The document consolidates quantitative data on its prevalence, details the experimental protocols for its extraction and analysis, and explores its physicochemical properties, predicted biological activities, and biosynthetic pathway. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Santolina chamaecyparissus L., a member of the Asteraceae family, is an aromatic shrub native to the Mediterranean region.[1] Its essential oil is a complex mixture of volatile compounds, primarily monoterpenes and sesquiterpenes, and has been investigated for a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[2] Among the diverse constituents of this essential oil is this compound, an irregular monoterpene with a unique chemical structure. This guide focuses specifically on this compound, providing a detailed technical summary of its characteristics within the context of Santolina chamaecyparissus essential oil.

Physicochemical Properties of this compound

This compound, with the IUPAC name 3-ethenyl-2,5-dimethylhexa-1,4-diene, is a volatile hydrocarbon.[1][3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆ | [1][3] |

| Molecular Weight | 136.23 g/mol | [1][3] |

| CAS Number | 2153-66-4 | [3] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not available | |

| Density | Not available | |

| XlogP | 4.2 | [4] |

Quantitative Analysis of this compound in Santolina chamaecyparissus Essential Oil

The concentration of this compound in Santolina chamaecyparissus essential oil exhibits significant variability, likely influenced by factors such as geographic origin, plant part, and extraction method. The following table summarizes the quantitative data from various studies.

| Plant Part | Geographic Origin | Extraction Method | This compound (%) | Reference |

| Aerial Parts | Not specified | Not specified | Trace | [5] |

| Flowered Aerial Parts | Northern Italy | Hydrodistillation | 1.25 | [6] |

| Aerial Parts | Corsica | Hydrodistillation | 8.2 - 13.5 | [7] |

| Aerial Parts | Not specified | Not specified | Not specified (Present) | [8][9] |

| Aerial Parts | Algeria | Not specified | 8.11 | [10] |

Experimental Protocols

Extraction of Essential Oil by Hydrodistillation

This protocol describes a standard laboratory procedure for the extraction of essential oil from Santolina chamaecyparissus using a Clevenger-type apparatus.

Materials:

-

Fresh or dried aerial parts of Santolina chamaecyparissus

-

Distilled water

-

Clevenger-type hydrodistillation apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Condenser

-

Collection burette

-

Anhydrous sodium sulfate (B86663)

-

Glass vials for storage

Procedure:

-

Weigh approximately 100 g of the dried and powdered plant material and place it into the 2 L round-bottom flask.

-

Add 1 L of distilled water to the flask.

-

Set up the Clevenger-type apparatus, ensuring all glass joints are properly sealed.

-

Connect the condenser to a cold water supply.

-

Begin heating the flask using the heating mantle. Bring the water to a boil and maintain a gentle, rolling boil.

-

Continue the distillation for 3 hours. The steam and volatilized essential oil will rise, be condensed, and collected in the burette.

-

After 3 hours, turn off the heating mantle and allow the apparatus to cool to room temperature.

-

Carefully collect the separated essential oil from the burette.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the dried essential oil in a sealed, airtight glass vial in a cool, dark place.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the qualitative and quantitative analysis of this compound in the extracted essential oil.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Helium (carrier gas)

-

Autosampler

Procedure:

-

Sample Preparation: Prepare a 1% (v/v) solution of the essential oil in a suitable solvent (e.g., n-hexane).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: Increase to 240 °C at a rate of 3 °C/min

-

Hold: 240 °C for 10 minutes

-

-

Injection Volume: 1 µL

-

Split Ratio: 1:50

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-500

-

-

Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention index with reference data from spectral libraries (e.g., NIST, Wiley).

-

Quantify the relative percentage of this compound by peak area normalization.

-

Biosynthesis and Biological Activity

Biosynthesis of this compound

This compound is classified as an irregular monoterpene. Unlike regular monoterpenes, which are formed from the head-to-tail condensation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), irregular monoterpenes have a different carbon skeleton arrangement. The biosynthesis of irregular monoterpenes, such as those with a santolinyl skeleton, is believed to proceed through a head-to-middle condensation of two DMAPP units to form lavandulyl diphosphate (LPP).[10][11][12] This precursor then undergoes further enzymatic transformations to yield the final irregular monoterpene structure.

Predicted Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of isolated this compound is currently limited. However, in silico studies have provided some insights into its potential pharmacological effects.

A molecular docking study predicted that this compound has a binding affinity for lipoxygenase, suggesting potential anti-inflammatory activity.[2] Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators.[13] Inhibition of these enzymes is a target for anti-inflammatory drug development.

Furthermore, computational predictions suggest that this compound may interact with the nuclear factor NF-kappa-B (NF-κB) p105 subunit.[4] The NF-κB signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a key mechanism for many anti-inflammatory compounds.[14][15]

It is important to note that these are computational predictions and require experimental validation. The observed anti-inflammatory activity of Santolina chamaecyparissus essential oil may be due to the synergistic effects of its various components, including this compound.[16][17]

Experimental Workflows

The following diagram illustrates a typical workflow for the investigation of this compound from Santolina chamaecyparissus.

Conclusion and Future Directions

This compound is an intriguing irregular monoterpene present in the essential oil of Santolina chamaecyparissus. While its concentration can be variable, it represents a unique chemical entity within this natural product. The protocols for its extraction and analysis are well-established. However, there is a clear need for further research to experimentally validate the predicted biological activities of isolated this compound, particularly its potential anti-inflammatory effects through the inhibition of lipoxygenase and modulation of the NF-κB signaling pathway. Such studies would be invaluable for elucidating its therapeutic potential and could pave the way for its development as a novel pharmacological agent.

References

- 1. This compound | C10H16 | CID 519872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Exploring the Phytochemical Profile and Therapeutic Potential of Saudi Native Santolina chamaecyparissus L. Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topical anti-inflammatory activity of flavonoids and a new xanthone from Santolina insularis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative characterization of Santolina insularis chemotypes by essential oil composition, 5S-rRNA-NTS sequencing and EcoRV RFLP-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scienceopen.com [scienceopen.com]

- 7. researchgate.net [researchgate.net]

- 8. Exploring the Chemical Profile, In Vitro Antioxidant and Anti-Inflammatory Activities of Santolina rosmarinifolia Extracts | MDPI [mdpi.com]

- 9. This compound, 2153-66-4 [thegoodscentscompany.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Biosynthetic Origin of Irregular Monoterpenes in Lavandula: ISOLATION AND BIOCHEMICAL CHARACTERIZATION OF A NOVEL cis-PRENYL DIPHOSPHATE SYNTHASE GENE, LAVANDULYL DIPHOSPHATE SYNTHASE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The biosynthetic origin of irregular monoterpenes in Lavandula: isolation and biochemical characterization of a novel cis-prenyl diphosphate synthase gene, lavandulyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lipoxygenase inhibitors from natural plant sources. Part 2: medicinal plants with inhibitory activity on arachidonate 12-lipoxygenase, 15-lipoxygenase and leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemical Profile, Anti-Microbial and Anti-Inflammaging Activities of Santolina rosmarinifolia L. Essential Oil from Portugal - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A Review of the Traditional Uses, Phytochemistry and Biological Activities of the Genus Santolina - PubMed [pubmed.ncbi.nlm.nih.gov]

Santolina Triene: A Key Volatile Component in Artemisia Essential Oils

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Santolina triene, a monoterpene hydrocarbon, is a significant volatile constituent found in the essential oils of various Artemisia species. This technical guide provides a comprehensive overview of this compound, focusing on its prevalence in Artemisia essential oils, detailed methodologies for its extraction and characterization, and an exploration of its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

The genus Artemisia, belonging to the Asteraceae family, encompasses a diverse group of aromatic plants renowned for their production of a wide array of secondary metabolites, particularly terpenoids.[1] Essential oils derived from Artemisia species have been utilized for centuries in traditional medicine and are now the subject of extensive scientific investigation for their potential therapeutic applications. This compound (2,5-Dimethyl-3-vinyl-1,4-hexadiene) is a characteristic, albeit irregularly structured, monoterpene that contributes to the unique aromatic profile and potential bioactivity of these essential oils.[2][3] Understanding the distribution and concentration of this compound, along with robust methods for its analysis, is crucial for the quality control, standardization, and exploration of Artemisia essential oils for pharmaceutical and other applications.

Chemical Structure of this compound

This compound is a C10 hydrocarbon with the molecular formula C₁₀H₁₆ and a molecular weight of 136.23 g/mol .[2][4] Its chemical structure is characterized by a branched, acyclic backbone with three double bonds.

Caption: Chemical structure of this compound.

Occurrence and Concentration in Artemisia Species

This compound has been identified as a component in the essential oils of numerous Artemisia species. Its concentration, however, can vary significantly depending on the species, geographical origin, harvesting time, and the specific plant part used for extraction. The following table summarizes the quantitative data on this compound content in various Artemisia essential oils as reported in the scientific literature.

| Artemisia Species | Plant Part | This compound Content (%) | Reference(s) |

| Artemisia annua | Aerial Parts | 11.6 | [5] |

| Artemisia annua | Aerial Parts | 7.44 | [6] |

| Artemisia roxburghiana var. grata | 17.10 | [7] | |

| Artemisia rutifolia | Aerial Parts | >22 | [8] |

| Artemisia herba-alba | 8.11 | [3] | |

| Artemisia aucheri | 0.57 | [9] | |

| Artemisia absinthium | 0.11 | [9] | |

| Artemisia lavandulaefolia | Not specified, but present | [10] | |

| Artemisia vulgaris | Present, variable | [7] | |

| Artemisia campestris | Present, variable | [3] | |

| Artemisia abyssinica | Oil | Not specified, but present | [5] |

| Artemisia afra | Not specified, but present | [5] |

Experimental Protocols

The extraction and analysis of this compound from Artemisia species typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS).

Extraction of Essential Oil by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant materials.[11] The following protocol provides a general guideline.

Materials and Equipment:

-

Dried aerial parts of Artemisia species

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Condenser

-

Collecting vessel

-

Distilled water

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Plant Material Preparation: Air-dry the aerial parts of the Artemisia plant at room temperature in a shaded and well-ventilated area until a constant weight is achieved. Grind the dried plant material into a coarse powder.

-

Apparatus Setup: Set up the Clevenger-type apparatus with a 2 L round-bottom flask as the still pot.

-

Hydrodistillation: Place approximately 100 g of the powdered plant material into the round-bottom flask. Add 1 L of distilled water to the flask, ensuring the plant material is fully submerged.

-

Heating: Heat the flask using a heating mantle to initiate boiling. The distillation process should be carried out for 3-4 hours, or until there is no significant increase in the volume of the collected essential oil.

-

Collection: The essential oil is volatilized with the steam, condensed in the condenser, and collected in the graduated tube of the Clevenger apparatus.

-

Drying and Storage: Separate the essential oil from the aqueous layer. Dry the collected oil over anhydrous sodium sulfate to remove any residual water. Store the dried essential oil in a sealed, dark glass vial at 4°C until analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying the individual components of a complex mixture like an essential oil.[12][13]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Helium as carrier gas

-

Injector and detector

Procedure:

-

Sample Preparation: Dilute the extracted essential oil in a suitable solvent (e.g., hexane (B92381) or dichloromethane) at a ratio of 1:100 (v/v).

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 60°C for 2 minutes, then ramp up to 240°C at a rate of 3°C/minute, and hold at 240°C for 10 minutes.

-

Carrier Gas Flow Rate: 1.0 mL/minute (Helium)

-

Injection Volume: 1 µL (split mode, e.g., 1:50)

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Ionization Energy: 70 eV

-

Mass Range: 40-500 amu

-

-

Component Identification: Identify the constituents of the essential oil by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley). Further confirmation can be achieved by comparing their calculated Kovats retention indices (RI) with literature values.

-

Quantification: Determine the relative percentage of each component by integrating the peak area in the total ion chromatogram.

Workflow and Potential Biological Activity

The overall process for investigating this compound from Artemisia species is depicted in the following workflow diagram.

Caption: General workflow for extraction and analysis.

While specific studies on the isolated this compound are limited, the essential oils of Artemisia and Santolina species containing this compound have demonstrated a range of biological activities, including antibacterial, anti-inflammatory, and cytotoxic effects.[14][15][16] The antibacterial action of essential oils is often attributed to the synergistic effects of their various components, which can disrupt bacterial cell membranes and interfere with cellular processes.

Caption: Putative antibacterial mechanism of action.

Conclusion

This compound is a noteworthy constituent of the essential oils from a variety of Artemisia species. This guide has provided a detailed overview of its occurrence, methods for its extraction and analysis, and a summary of the potential biological activities of the essential oils in which it is found. The provided experimental protocols offer a solid foundation for researchers to undertake further investigations into this interesting monoterpene. Future research should focus on isolating pure this compound to elucidate its specific pharmacological properties and mechanisms of action, which could pave the way for its potential use in drug development and other therapeutic applications.

References

- 1. Chemical composition, antibacterial and antifungal activities of flowerhead and root essential oils of Santolina chamaecyparissus L., growing wild in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Composition, irregular terpenoids, chemical variability and antibacterial activity of the essential oil from Santolina corsica Jordan et Fourr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extraction of essential oil from the aerial parts of Artemisia frigida Willd by way of hydrodistillation | Proceedings of the Mongolian Academy of Sciences [mongoliajol.info]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sid.ir [sid.ir]

- 9. Chemical Profile, Anti-Microbial and Anti-Inflammaging Activities of Santolina rosmarinifolia L. Essential Oil from Portugal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 12. Essential oils analysis. I. Evaluation of essential oils composition using both GC and MS fingerprints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academics.su.edu.krd [academics.su.edu.krd]

- 14. thieme-connect.com [thieme-connect.com]

- 15. Biological Activities and Chemical Composition of Santolina africana Jord. et Fourr. Aerial Part Essential Oil from Algeria: Occurrence of Polyacetylene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Chemical Versatility of Santolina Triene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santolina triene, an irregular monoterpene, is a volatile organic compound found in the essential oils of various aromatic plants. Its unique chemical structure and potential biological activities have garnered interest within the scientific community, particularly in the fields of phytochemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical variability of this compound across different plant species, details the experimental protocols for its analysis, and elucidates its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of natural products.

Data Presentation: Quantitative Variability of this compound

The abundance of this compound in the essential oils of plants is highly variable, influenced by factors such as the plant species, geographical origin, and specific chemotype. The following table summarizes the quantitative data on this compound content in several plant species as reported in the scientific literature.

| Plant Species | Family | Percentage of this compound in Essential Oil (%) | Reference |

| Santolina corsica | Asteraceae | 13.5 | [1] |

| Santolina corsica | Asteraceae | 8.2 | [2] |

| Santolina chamaecyparissus | Asteraceae | 1.25 (in 2022 oil) | [3] |

| Artemisia roxburghiana var. grata | Asteraceae | 17.10 | [4] |

| Artemisia alba | Asteraceae | 7.3 | [5] |

| Artemisia herba-alba | Asteraceae | 0.53 | [6] |

| Artemisia vulgaris | Asteraceae | Present (unquantified) | [4] |

| Ormenis mixta ssp. multicaulis | Asteraceae | 1.6 - 3.0 | [7] |

| Achillea biebersteinii | Asteraceae | 5.1 |

Experimental Protocols

The extraction and analysis of this compound from plant matrices typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS).

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant material.

-

Plant Material Preparation: The aerial parts of the plant (e.g., leaves, flowers, stems) are collected, typically at the full flowering stage to maximize essential oil yield. The material is then air-dried in a shaded, well-ventilated area to reduce moisture content.

-

Apparatus: A Clevenger-type apparatus is used for hydrodistillation.

-

Procedure:

-

A known quantity of the dried plant material is placed in a round-bottom flask.

-

Distilled water is added to the flask to fully immerse the plant material.

-

The flask is heated to boiling, and the steam, carrying the volatile essential oil components, rises into the condenser.

-

The steam is condensed back into a liquid, and the essential oil, which is immiscible with water, is collected in a graduated tube.

-

The distillation process is typically carried out for 3-4 hours.

-

The collected essential oil is then dried over anhydrous sodium sulfate (B86663) to remove any residual water and stored in a sealed, dark glass vial at low temperature (e.g., 4°C) until analysis.

-

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical technique of choice for separating and identifying the individual components of essential oils.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

Chromatographic Conditions:

-

Column: A non-polar capillary column, such as a HP-5MS (5% phenyl-methylpolysiloxane) or equivalent, is typically used. Common dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Injector: The injection is performed in split mode with a split ratio of, for example, 1:50. The injector temperature is maintained at a high temperature, such as 250°C, to ensure rapid volatilization of the sample.

-

Oven Temperature Program: A temperature gradient is employed to separate the components based on their boiling points. A typical program might be:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 240°C at a rate of 3°C/minute.

-

Hold at 240°C for 10 minutes.

-

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: Maintained at a consistent temperature, for instance, 230°C.

-

Mass Range: Scanned from m/z 40 to 500.

-

-

Component Identification: The identification of this compound and other components is achieved by comparing their mass spectra and retention indices with those of authentic standards, as well as with data from mass spectral libraries (e.g., NIST, Wiley).

Biosynthetic Pathway and Experimental Workflow

Biosynthesis of this compound

This compound is an irregular monoterpene, meaning its carbon skeleton is not formed by the typical head-to-tail fusion of two isoprene (B109036) units. Its biosynthesis is believed to proceed through a pathway involving a key enzyme, a cis-prenyl diphosphate (B83284) synthase. The following diagram illustrates a plausible biosynthetic pathway for this compound, based on the known biosynthesis of other irregular monoterpenes like lavandulol.

Experimental Workflow for this compound Analysis

The general workflow for the analysis of this compound from plant material is depicted in the following diagram.

Conclusion

This technical guide has provided a consolidated resource on the chemical variability, analytical methodologies, and biosynthetic origins of this compound. The significant variation in this compound content across different plant species underscores the importance of precise species identification and chemotype characterization in natural product research. The detailed experimental protocols offer a practical framework for the reliable extraction and quantification of this compound. Furthermore, the elucidation of its putative biosynthetic pathway provides a foundation for future research into the enzymatic and genetic mechanisms governing the production of irregular monoterpenes. This comprehensive understanding is crucial for harnessing the full potential of this compound and other related compounds in drug development and other industrial applications.

References

- 1. Composition, irregular terpenoids, chemical variability and antibacterial activity of the essential oil from Santolina corsica Jordan et Fourr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Chemical Composition of Essential Oil from Italian Populations of Artemisia alba Turra (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative phytochemical profiling and authentication of four Artemisia species using integrated GC-MS, HPTLC and NIR spectroscopy approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Santolina Triene: A Technical Guide to its Isomers and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santolina triene, systematically named 3-ethenyl-2,5-dimethylhexa-1,4-diene, is a naturally occurring irregular monoterpene.[1][2][3] It is a common constituent of the essential oils of various aromatic plants, particularly those belonging to the genus Santolina.[1][4][5] While the presence of this compound in essential oils is well-documented, detailed information regarding its specific isomers and their individual biological activities remains limited. This guide provides a comprehensive overview of the theoretical stereochemistry of this compound, outlines general experimental protocols for its analysis within essential oil matrices, and discusses the reported biological activities of essential oils containing this compound.

Stereochemistry of this compound

The structure of this compound (3-ethenyl-2,5-dimethylhexa-1,4-diene) possesses one chiral center and one double bond capable of geometric isomerism, giving rise to several potential stereoisomers.

Chiral Center and Enantiomers

The carbon atom at position 3 is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a vinyl group (-CH=CH2), a methyl group, and a 1,3-dimethylbut-1-enyl group. Consequently, this compound can exist as a pair of enantiomers: (R)-santolina triene and (S)-santolina triene. The absolute configuration at this center is determined by the Cahn-Ingold-Prelog (CIP) priority rules.[6][7][8][9]

Caption: Enantiomers of this compound.

Geometric Isomerism

The double bond between carbons 4 and 5 can exist in either an (E) or (Z) configuration, depending on the relative positions of the substituents. This adds another layer of isomeric complexity, resulting in diastereomeric relationships between the geometric isomers of each enantiomer.

Therefore, four potential stereoisomers of this compound exist:

-

(3R, 4E)-3-ethenyl-2,5-dimethylhexa-1,4-diene

-

(3R, 4Z)-3-ethenyl-2,5-dimethylhexa-1,4-diene

-

(3S, 4E)-3-ethenyl-2,5-dimethylhexa-1,4-diene

-

(3S, 4Z)-3-ethenyl-2,5-dimethylhexa-1,4-diene

Caption: Stereoisomers of this compound.

Physicochemical and Spectroscopic Data

| Property | Data |

| Molecular Formula | C10H16 |

| Molecular Weight | 136.23 g/mol |

| IUPAC Name | 3-ethenyl-2,5-dimethylhexa-1,4-diene |

| Kovats Retention Index | Standard non-polar: ~900-918[10][11] |

| Mass Spectrometry (MS) | Major fragments (m/z) reported at 93, 121, and 79.[11] A representative mass spectrum is available in public databases.[12] |

| Nuclear Magnetic Resonance (NMR) | Specific chemical shift data for individual protons and carbons are not available for isolated isomers. However, DFT calculations for similar triene structures can provide theoretical predictions of 1H NMR chemical shifts.[13] Analysis of essential oils containing this compound has been performed using 13C-NMR.[14][15][16] |

Experimental Protocols

Detailed protocols for the targeted synthesis or isolation of specific this compound isomers are not described in the reviewed literature. However, general methods for the extraction and analysis of essential oils containing this compound are well-established.

Extraction of Essential Oil from Santolina Species

A common method for extracting essential oils from plant material is hydrodistillation.

Protocol:

-

Plant Material: Fresh or dried aerial parts of Santolina species are used.

-

Hydrodistillation: The plant material is subjected to hydrodistillation for several hours using a Clevenger-type apparatus.

-

Oil Collection: The collected essential oil is dried over anhydrous sodium sulfate (B86663) and stored in a sealed vial at low temperature in the dark.

Caption: General Experimental Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique used for the identification and quantification of this compound in essential oils.

Protocol:

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane (B92381) or ethanol).

-

GC Separation: The diluted sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5 or HP-5MS). The oven temperature is programmed to increase gradually to separate the individual components of the oil.

-

MS Detection: The separated components are introduced into a mass spectrometer for detection and identification.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference compounds and with data from spectral libraries (e.g., NIST, Wiley).[17][18][19]

-

Quantification: The relative percentage of each component is typically calculated from the peak areas in the total ion chromatogram. For absolute quantification, a calibration curve with a pure standard would be required.[10]

Biological Activity

The biological activities of essential oils containing this compound have been investigated, although the specific contribution of this compound itself to these activities is not well-defined. Essential oils from various Santolina species have demonstrated a range of biological effects, including:

-

Antimicrobial activity: Essential oils from Santolina species have shown inhibitory effects against various bacteria and fungi.[5][14]

-

Antioxidant activity: These essential oils have been reported to possess antioxidant properties, likely due to the synergistic effects of their various components.[10][14]

-

Anti-inflammatory activity: Some studies have suggested that Santolina essential oils may have anti-inflammatory effects.[14]

It is important to note that these activities are attributed to the complex mixture of compounds present in the essential oils, and further research is needed to elucidate the specific biological roles of this compound and its isomers.

Conclusion

This compound is a fascinating natural product with a complex stereochemistry that is yet to be fully explored. While its presence in various essential oils is well-established, there is a clear need for further research to isolate or synthesize its individual stereoisomers. Such studies would enable the detailed characterization of their physicochemical properties and the evaluation of their specific biological activities. This could unlock their potential for applications in the fields of pharmacology and drug development. The experimental approaches outlined in this guide provide a foundation for future investigations into this promising class of natural compounds.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 3. This compound [webbook.nist.gov]

- 4. Secretory Structures and Essential Oil Composition in Santolina chamaecyparissus L. Cultivated in Northern Italy [mdpi.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 4.3. Naming stereoisomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 9. How to Determine the R and S Configuration - Chemistry Steps [chemistrysteps.com]

- 10. Analysis of Bioactive Aroma Compounds in Essential Oils from Algerian Plants: Implications for Potential Antioxidant Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C10H16 | CID 519872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biological Activities and Chemical Composition of Santolina africana Jord. et Fourr. Aerial Part Essential Oil from Algeria: Occurrence of Polyacetylene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemical composition of the essential oil from the aboveground parts of Santolina chamaecyparissus L. from Greece: NMR determination of the exocyclic double bond geometry of the major spiroketal-enol ether polyynic constituent | Nikolić | Facta Universitatis, Series: Physics, Chemistry and Technology [casopisi.junis.ni.ac.rs]

- 16. Composition, irregular terpenoids, chemical variability and antibacterial activity of the essential oil from Santolina corsica Jordan et Fourr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. sid.ir [sid.ir]

- 19. scielo.br [scielo.br]

Santolina Triene: A Technical Guide to its Stability and Degradation Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Santolina triene, an irregular monoterpene found in the essential oils of various aromatic plants, is a molecule of interest for its potential biological activities. Understanding its stability and degradation pathways is crucial for its development in pharmaceutical and other applications. This technical guide provides a comprehensive overview of the known and predicted degradation products of this compound, its stability under various conditions, and detailed experimental protocols for its analysis. Due to the limited direct research on this compound degradation, this guide incorporates data from studies on structurally similar terpenes to infer potential degradation mechanisms and products. All quantitative data is presented in structured tables, and key processes are visualized using diagrams.

Introduction to this compound

This compound (3-ethenyl-2,5-dimethylhexa-1,4-diene) is an acyclic irregular monoterpene.[1][2] Irregular monoterpenes are characterized by a non-head-to-tail linkage of isoprene (B109036) units.[2] It is a constituent of the essential oils of plants from the Asteraceae family, such as Santolina corsica and various Artemisia species.[1] The unique chemical structure of this compound, with its conjugated diene system and a vinyl group, makes it susceptible to various degradation pathways, including oxidation, photo-degradation, and thermal degradation.

Predicted Degradation Pathways of this compound

Direct studies detailing the degradation products of this compound are scarce. However, based on the known degradation of other terpenes, particularly those with similar structural features like vinyl groups and diene systems, we can predict several potential degradation pathways.[3][4]

Oxidative Degradation

Oxidative degradation is a common pathway for terpenes, often initiated by exposure to air (auto-oxidation) or oxidizing agents. For this compound, oxidation is likely to target the double bonds. Predicted oxidative reactions include:

-

Epoxidation: Formation of epoxides at the double bonds.

-

Allylic Oxidation: Oxidation at the carbon atoms adjacent to the double bonds, leading to the formation of alcohols, ketones, or aldehydes.

-

Double Bond Cleavage: Scission of the carbon-carbon double bonds, resulting in the formation of smaller carbonyl compounds (aldehydes and ketones).

Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical reactions in terpenes. For this compound, potential photodegradation pathways include:

-

Polymerization: The vinyl group and conjugated diene system make this compound susceptible to photopolymerization, forming larger oligomeric or polymeric structures.[3]

-

Isomerization: Light can induce cis-trans isomerization or other structural rearrangements.

-

Photo-oxidation: In the presence of oxygen, light can accelerate oxidative degradation processes.

Thermal Degradation

High temperatures can lead to the degradation of terpenes through various reactions. For this compound, these may include:[4]

-

Dehydrogenation: Loss of hydrogen atoms, leading to the formation of more unsaturated compounds.

-

Rearrangements: The carbon skeleton may undergo rearrangements to form more stable isomers.

-

Oxidative reactions: At elevated temperatures in the presence of air, oxidative degradation is accelerated.[4]

A hypothesized degradation pathway for this compound is illustrated in the diagram below.

References

Spectroscopic Data of Santolina Triene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Santolina Triene, a naturally occurring monoterpene found in various essential oils. The information presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, analytical chemistry, and drug discovery.

Compound Information

| Property | Value |

| IUPAC Name | 3-ethenyl-2,5-dimethylhexa-1,4-diene[1] |

| Molecular Formula | C₁₀H₁₆[1] |

| Molecular Weight | 136.23 g/mol [1] |

| CAS Number | 2153-66-4[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy